molecular formula C14H18N2O4 B12167807 Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester CAS No. 13632-06-9

Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester

Cat. No.: B12167807
CAS No.: 13632-06-9
M. Wt: 278.30 g/mol
InChI Key: DZBIJOKFHYIFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester is a malonic acid derivative where the central carbon bears a hydrazinylidene group substituted with a 4-methylphenyl moiety. Its diethyl ester groups enhance lipophilicity, making it suitable for organic synthesis, particularly in the formation of nitrogen-containing heterocycles. This compound’s unique structure allows for applications in pharmaceuticals and agrochemicals, where its hydrazone functionality can serve as a reactive intermediate .

Properties

CAS No.

13632-06-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

diethyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-8-6-10(3)7-9-11/h6-9,15H,4-5H2,1-3H3

InChI Key

DZBIJOKFHYIFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Condensation with 4-Methylphenylhydrazine

The most straightforward method involves reacting diethyl malonate with 4-methylphenylhydrazine under acidic conditions. This one-step protocol leverages the nucleophilic attack of hydrazine on the active methylene group of diethyl malonate, followed by dehydration.

Procedure :

  • Reactants : Diethyl malonate (1.0 equiv), 4-methylphenylhydrazine (1.1 equiv).

  • Catalyst : Concentrated sulfuric acid (0.2 equiv) or glacial acetic acid (1.0 equiv).

  • Solvent : Ethanol or benzene.

  • Conditions : Reflux at 80–100°C for 6–12 hours under Dean-Stark trap for water removal.

Yield : 70–85% after recrystallization from ethanol.
Key Insight : Acid catalysts enhance the electrophilicity of the malonate carbonyl, accelerating hydrazone formation. Excess hydrazine minimizes byproducts like bis-hydrazides.

Halo-Substituted Malonate Intermediate Route

Halogenation Follow by Hydrazine Substitution

This two-step method avoids oxidation steps by using 2-halo-diethyl malonates (e.g., 2-bromo or 2-chloro derivatives) as intermediates.

Step 1: Synthesis of 2-Halo-Diethyl Malonate

  • Reactants : Diethyl malonate treated with bromine or chlorine in CCl₄.

  • Conditions : 0–5°C, 2–4 hours.

  • Yield : 90–95% for diethyl 2,2-dibromomalonate.

Step 2: Reaction with 4-Methylphenylhydrazine

  • Reactants : 2-Halo-diethyl malonate (1.0 equiv), 4-methylphenylhydrazine (1.05 equiv).

  • Catalyst : Piperidine (0.1 equiv) in ethanol.

  • Conditions : 20–70°C for 4–8 hours.

  • Yield : 65–78% after column chromatography.

Advantage : Higher regioselectivity compared to direct condensation, with reduced tar formation.

Diazotization and Coupling Strategy

Diazonium Salt Formation and Malonate Coupling

A diazonium salt derived from 4-methylaniline reacts with diethyl malonate to form the target compound.

Step 1: Diazotization of 4-Methylaniline

  • Reactants : 4-Methylaniline (1.0 equiv), NaNO₂ (1.1 equiv), HCl (3.0 equiv).

  • Conditions : 0–5°C, 30 minutes.

Step 2: Coupling with Diethyl Malonate

  • Reactants : Diazonium salt (1.0 equiv), diethyl malonate (1.2 equiv).

  • Catalyst : Cu(I) or Pd(OAc)₂ (5 mol%).

  • Solvent : Acetonitrile or DMF.

  • Conditions : 60–80°C for 3–6 hours.

  • Yield : 55–68% after extraction.

Mechanistic Note : The reaction proceeds via a radical or metal-mediated pathway, forming a C–N bond between the malonate and aryl group.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Direct Condensation70–856–12 hSingle-step, cost-effectiveByproduct formation (e.g., bis-hydrazides)
Halo-Malonate Route65–788–12 hHigh regioselectivityRequires halogenation step
Diazotization55–684–8 hScalable for bulk synthesisSensitive to temperature and pH

Optimization and Scale-Up Strategies

Solvent and Catalyst Screening

  • Solvents : Ethanol and acetonitrile provide optimal solubility, while DMF accelerates coupling reactions.

  • Catalysts : Pd(OAc)₂ improves coupling efficiency (yield +15%) but increases cost.

Temperature Control

  • Direct condensation achieves maximum yield at 80°C; higher temperatures degrade the hydrazone.

Purification Techniques

  • Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product in >95% purity.

  • Recrystallization from ethanol/water (3:1) is effective for gram-scale batches .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound 2-(4-methylphenyl)hydrazinylidene C₁₄H₁₈N₂O₄ 278.31* Hydrazinylidene group with aromatic substituent
Diethyl (4-methylbenzylidene)malonate (14111-33-2) 4-methylbenzylidene C₁₅H₁₈O₄ 262.30 Benzylidene group (electron-withdrawing)
Diethyl cinnamylidenemalonate (N/A) Cinnamylidene (allylidene) C₁₆H₁₈O₄ 274.31* Conjugated allylidene group
Diethyl 2-(chloromethylene)malonate (28783-51-9) Chloromethylene C₈H₁₁ClO₄ 206.62 Electron-withdrawing chlorine substituent
Diethyl (4-decyloxy-3-ethoxyphenyl)malonate (26692-07-9) Decyloxy-ethoxyphenylamino C₂₆H₄₁NO₆ 463.61 Bulky alkyl chains enhancing hydrophobicity

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The hydrazinylidene group in the target compound introduces nitrogen-based reactivity (e.g., tautomerism, coordination with metals), unlike the benzylidene or chloromethylene groups in analogs .
  • Steric Effects : Bulky substituents like decyloxy-ethoxy (CAS 26692-07-9) reduce reactivity due to steric hindrance, whereas smaller groups (e.g., chloromethylene) favor nucleophilic substitution .

Physical-Chemical Properties

Property Target Compound Diethyl (4-methylbenzylidene)malonate Diethyl chloromethylene-malonate
Solubility Low in water; high in organic solvents Similar to target compound Higher polarity due to Cl substituent
Melting Point Not reported Not reported 45–47°C (experimental)
Boiling Point Estimated >250°C Estimated ~240°C 210–215°C (at reduced pressure)
LogP ~3.5 (predicted) ~3.1 (predicted) 2.8 (experimental)

Notes:

  • Chloromethylene derivatives exhibit higher density and polarity due to the electronegative Cl atom .

Biological Activity

Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester (commonly referred to as the compound in focus) is an organic compound characterized by its unique hydrazone structure. Its molecular formula is C14H18N2O4, with a molecular weight of 278.30 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Structural Features

The compound features:

  • Two ethyl ester groups attached to a propanedioic acid backbone.
  • A hydrazinylidene substituent derived from 4-methylphenyl hydrazine.

This structural arrangement is significant as it may influence the compound's reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound focuses on its potential pharmacological effects, including:

  • Antimicrobial properties
  • Anticancer activity
  • Enzyme inhibition

Antimicrobial Properties

Studies have suggested that compounds with hydrazone linkages often exhibit antimicrobial activity. The specific interactions of the compound with bacterial membranes or enzymes involved in bacterial metabolism are areas of ongoing research.

Anticancer Activity

The hydrazone derivatives have been investigated for their anticancer properties. Preliminary studies indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanisms involved and determine efficacy against various cancer cell lines.

Enzyme Inhibition

The compound's ability to interact with specific enzymes can be crucial for its biological activity. Investigations into its binding affinity with enzymes or receptors are essential for understanding its pharmacological potential. For instance, studies exploring its interaction with HIV-1 integrase suggest promising inhibitory effects, which could position it as a lead compound in antiviral drug development .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Case Study on Antimicrobial Activity :
    • A study evaluated various hydrazone derivatives, including the compound in focus, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth, suggesting potential therapeutic applications.
  • Anticancer Evaluation :
    • Research involving cell line assays demonstrated that the compound induced apoptosis in human cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. The study highlighted its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of the compound with HIV-1 integrase revealed promising results, indicating that it could effectively inhibit enzyme activity at low concentrations, thus warranting further exploration as an antiviral candidate .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaUnique Features
Diethyl MalonateC10H18O4Simple diester structure; widely used as a building block in organic synthesis
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioateC14H18N2O4Similar hydrazone structure but with different substituents
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl esterC12H16O4SContains a thienyl group instead of a phenyl group; different biological activity profile

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Parameters : Key factors include temperature (typically 60–100°C), reaction time (6–24 hours), and molar ratios of reactants (e.g., aryl hydrazine:malonic ester derivatives ≈ 1:1.2). Excess malonic ester derivatives may reduce side products .
  • Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
  • Characterization : Confirm structure and purity using 1^1H/13^13C NMR, FT-IR (C=O stretch ~1740 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Advanced Question: What strategies resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • Spectral Overlap : For overlapping NMR signals, employ 2D techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously. For example, the hydrazinylidene proton often appears as a singlet near δ 8.5 ppm in 1^1H NMR .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (SXRD) with SHELX or OLEX2 software to resolve ambiguities. Refinement with SHELXL can account for disorder or twinning in the crystal lattice .

Basic Question: How can the three-dimensional conformation of this compound be analyzed?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Solve the structure using SHELXS/SHELXD and refine with SHELXL. Analyze torsion angles to confirm the planarity of the hydrazinylidene moiety .
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare bond lengths/angles with crystallographic data .

Advanced Question: How to address discrepancies in crystallographic data for hydrazinylidene-containing compounds?

Methodological Answer:

  • Twinning Analysis : Use OLEX2’s TwinRotMat tool to detect and model twinning. Apply the Hooft parameter in SHELXL to refine twinned data .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry and check for overfitting using Rint_{int} and Rsigma_{sigma} metrics .

Basic Question: What computational methods predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase). Focus on the hydrazinylidene group’s hydrogen-bonding interactions .
  • Pharmacophore Mapping : Identify key pharmacophoric features (e.g., aromatic rings, hydrogen-bond acceptors) using Discovery Studio .

Advanced Question: How to design experiments to study substituent effects on bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the 4-methylphenyl ring). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with Hammett σ constants .
  • Free Energy Perturbation (FEP) : Use molecular dynamics (MD) simulations (e.g., Desmond) to calculate binding free energy changes upon substituent modification .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., OECD 423 for oral exposure in rodents). Include vehicle controls and monitor endpoints like LD50_{50} .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber vials under inert gas to prevent hydrazine degradation .

Advanced Question: How to resolve conflicting toxicity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes. Compare with in vivo plasma samples to assess metabolic stability .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile low-dose in vitro effects (e.g., mitochondrial toxicity) with in vivo NOAEL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.